2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
Description
2-Cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic small molecule characterized by a central acetamide scaffold. The molecule features a cyclohexyl group attached to the carbonyl carbon of the acetamide moiety, while the nitrogen atom is linked via a two-carbon ethyl chain to a 2-phenyl-substituted 1,3-thiazole ring.
Properties
IUPAC Name |
2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-18(13-15-7-3-1-4-8-15)20-12-11-17-14-23-19(21-17)16-9-5-2-6-10-16/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUNDHQMZBQXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the cyclohexyl and phenyl groups. One common method involves the reaction of 2-aminothiazole with phenylacetic acid under acidic conditions to form the thiazole ring. The cyclohexyl group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several acetamide derivatives, particularly those containing the 1,3-thiazole ring system. Below is a comparative analysis of its structural and functional attributes relative to key analogs:
Structural Comparison
Functional and Pharmacological Insights
- Receptor Interactions: Mirabegron () demonstrates that substituents on the acetamide and thiazole rings critically influence receptor selectivity. Its 2-amino-thiazole and hydroxy-phenethyl groups are pivotal for β3-adrenoceptor agonism, whereas the target compound’s cyclohexyl group may favor interactions with hydrophobic receptor pockets.
- Metabolic Stability : The trifluoromethyl analog () benefits from fluorine’s electron-withdrawing effects, which may resist oxidative metabolism. In contrast, the cyclohexyl group could undergo cytochrome P450-mediated hydroxylation.
Biological Activity
2-Cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a thiazole derivative notable for its diverse biological activities. Thiazoles are recognized for their roles in medicinal chemistry due to their ability to interact with various biological targets, leading to antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound based on synthesized data and case studies.
The compound can be described by the following chemical information:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 863512-68-9 |
| Molecular Formula | C19H24N2OS |
| Molecular Weight | 336.47 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The thiazole ring is known to inhibit enzyme activity, leading to various pharmacological effects including:
- Antibacterial Activity : The compound exhibits significant inhibition against bacterial strains by disrupting cell wall synthesis.
- Antifungal Activity : It has demonstrated efficacy against fungal pathogens by interfering with ergosterol biosynthesis.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antitumor Properties : Mechanistically, it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
Biological Activity Studies
Several studies have evaluated the biological activity of thiazole derivatives similar to this compound.
Antimicrobial Activity
Research has shown that thiazole derivatives possess strong antimicrobial properties. For instance, a study indicated that modifications in the thiazole structure significantly affect its antibacterial potency against strains like Escherichia coli and Staphylococcus aureus .
Case Study: Antifungal Efficacy
A series of derivatives were tested for antifungal activity against Candida albicans. The results demonstrated that compounds with similar structural features to this compound showed IC50 values ranging from 5 to 15 µg/mL, indicating potent antifungal activity .
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives plays a crucial role in their biological activity. Key findings from SAR studies include:
- Substituent Effects : Electron-withdrawing groups at the ortho position of the phenyl ring enhance antibacterial activity.
- Ring Modifications : Alterations in the thiazole ring can lead to improved potency against specific pathogens .
- Chain Length : The length of the alkyl chain connecting the thiazole moiety also influences bioactivity.
Summary of Findings
Q & A
Q. Advanced Consideration :
- Mechanistic studies : Probe thiazole-mediated enzyme inhibition (e.g., DNA gyrase for antimicrobial activity) via molecular docking or thermal shift assays .
- Orthogonal assays : Address false positives in cytotoxicity by combining apoptosis markers (Annexin V/PI) with metabolic assays .
How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For example, the cyclohexyl group may increase lipophilicity, requiring PEGylation for aqueous solubility .
- Docking simulations : Map interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives with stronger binding energies .
- Dynamic simulations : Molecular dynamics (MD) assess stability of ligand-protein complexes over time, identifying residues critical for binding .
What strategies mitigate inconsistencies in bioactivity data across different research groups?
Answer:
- Standardized protocols : Adopt uniform assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
- Synthetic validation : Replicate synthesis using peer-reviewed methods (e.g., EDC.HCl coupling ) and characterize intermediates via HPLC-MS.
- Meta-analysis : Compare data with structurally similar compounds (e.g., 2-(2,4-dichlorophenyl)acetamide derivatives ) to identify trends in substituent effects.
How does the compound’s stereochemistry impact its biological activity, and how can this be controlled during synthesis?
Answer:
- Chiral centers : The cyclohexyl group may adopt chair conformations affecting binding pocket accessibility. Use chiral HPLC or X-ray crystallography to resolve enantiomers .
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Evans auxiliaries) or chiral amines to control configuration at critical positions .
What are the best practices for storing and handling this compound to ensure stability in long-term studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
